molecular formula C18H22N6S2 B13358420 3-[(1-adamantylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(1-adamantylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13358420
M. Wt: 386.5 g/mol
InChI Key: HNJBNMLUBSWPTN-UHFFFAOYSA-N
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Description

3-[(1-adamantylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and adamantane.

Preparation Methods

The synthesis of 3-[(1-adamantylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(1-adamantylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 3-[(1-adamantylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazole and thiadiazole derivatives. These compounds share similar structural features and biological activities but differ in their specific substituents and overall molecular structure. The uniqueness of this compound lies in its combination of the adamantylsulfanyl and pyrazolyl groups, which contribute to its distinct biological properties .

Properties

Molecular Formula

C18H22N6S2

Molecular Weight

386.5 g/mol

IUPAC Name

3-(1-adamantylsulfanylmethyl)-6-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H22N6S2/c1-10-2-14(20-19-10)16-23-24-15(21-22-17(24)26-16)9-25-18-6-11-3-12(7-18)5-13(4-11)8-18/h2,11-13H,3-9H2,1H3,(H,19,20)

InChI Key

HNJBNMLUBSWPTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=NN3C(=NN=C3S2)CSC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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